molecular formula C15H10N2O6 B14328837 4-Nitrophenyl 3-(2-nitrophenyl)prop-2-enoate CAS No. 105650-16-6

4-Nitrophenyl 3-(2-nitrophenyl)prop-2-enoate

Cat. No.: B14328837
CAS No.: 105650-16-6
M. Wt: 314.25 g/mol
InChI Key: VGOSUSAWZDILSH-UHFFFAOYSA-N
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Description

4-Nitrophenyl 3-(2-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C15H11NO4 It is a derivative of cinnamic acid and contains nitro groups on both phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrophenyl 3-(2-nitrophenyl)prop-2-enoate can be synthesized through the esterification of 4-nitrophenol with 3-(2-nitrophenyl)prop-2-enoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale esterification processes, which involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 3-(2-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be reduced to the corresponding amine using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Amino derivatives of the original compound.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl 3-(2-nitrophenyl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 3-(2-nitrophenyl)prop-2-enoate involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction to form reactive intermediates that interact with biological molecules. The pathways involved include nucleophilic aromatic substitution and reduction reactions, which can lead to the formation of various bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl 3-phenylprop-2-enoate: Similar structure but lacks the second nitro group on the phenyl ring.

    Methyl 3-(4-nitrophenyl)prop-2-enoate: Similar ester structure but with a methyl group instead of a nitrophenyl group.

Uniqueness

The dual nitro groups allow for more diverse chemical transformations and interactions compared to similar compounds .

Properties

CAS No.

105650-16-6

Molecular Formula

C15H10N2O6

Molecular Weight

314.25 g/mol

IUPAC Name

(4-nitrophenyl) 3-(2-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C15H10N2O6/c18-15(23-13-8-6-12(7-9-13)16(19)20)10-5-11-3-1-2-4-14(11)17(21)22/h1-10H

InChI Key

VGOSUSAWZDILSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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